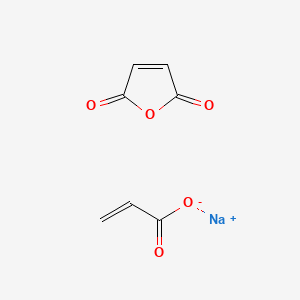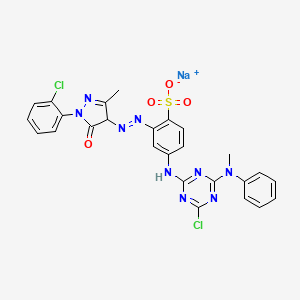
Isoindolin-2-amine hydrochloride
Descripción general
Descripción
Isoindolin-2-amine hydrochloride, also known as 2-Isoindolinylamine hydrochloride, is an organic compound with the molecular formula C8H10ClN. It is a white crystalline powder that is soluble in water and ethanol. Isoindolin-2-amine hydrochloride has been the subject of scientific research due to its potential applications in the field of medicinal chemistry.
Aplicaciones Científicas De Investigación
Synthesis of Isoindolin-1-one Derivatives
Isoindolin-1-one derivatives are synthesized through efficient approaches in phosphonium salt ionic liquids, utilizing a palladium-catalyzed carbonylation-hydroamination reaction. This process tolerates a wide array of functionalized substrates, offering potential applications in pharmaceuticals and materials science (Cao, McNamee, & Alper, 2008).
DNA-Compatible Synthesis
A DNA-compatible protocol has been developed for the transformation of amines into drug-like moieties represented by isoindolinone and thio-2-isoindole. This protocol has wide applications in the manipulation of terminal amines on oligonucleotide conjugates, offering a significant advancement for DNA-encoded chemical libraries (Nie et al., 2022).
Anti-inflammatory and Antitumor Applications
Isoindoline derivatives synthesized from α-amino acids have shown potential for multidrug resistance reversal, anti-inflammatory, and diuretic activities. These compounds have been investigated for their applications in treating coronary vessel disease and as ligands for obtaining organometallic compounds with antitumor properties (Mancilla et al., 2001).
Catalytic Synthesis and Cancer Cell Inhibition
The catalytic synthesis of N-substituted isoindolinones using ultrathin Pt nanowires has been reported, with applications in the synthesis of compounds with potential as cancer cell line inhibitors. This one-pot synthesis provides a straightforward approach to pharmaceutically relevant compounds (Shi et al., 2012).
Green Chemistry Approaches
Isoindolin-1-one derivatives have been synthesized using green chemistry principles, such as water as a solvent and catalyst-free conditions. These environmentally friendly methods offer sustainable pathways for the synthesis of compounds with potential pharmacological applications (Chen, Lei, & Hu, 2014).
Propiedades
IUPAC Name |
1,3-dihydroisoindol-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2.ClH/c9-10-5-7-3-1-2-4-8(7)6-10;/h1-4H,5-6,9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKFLHOJAHSLAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2CN1N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20633197 | |
| Record name | 1,3-Dihydro-2H-isoindol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Isoindolin-2-amine hydrochloride | |
CAS RN |
53995-97-4 | |
| Record name | 1,3-Dihydro-2H-isoindol-2-amine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20633197 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![4-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B1592782.png)







